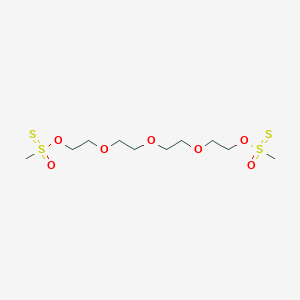
O,O'-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate: is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a sulfonothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate typically involves the reaction of ethylene glycol derivatives with methanesulfonothioate precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonate
- O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonamide
Uniqueness
O,O’-(((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)) dimethanesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate and sulfonamide analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C10H22O7S4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C10H22O7S4/c1-20(11,18)16-9-7-14-5-3-13-4-6-15-8-10-17-21(2,12)19/h3-10H2,1-2H3 |
Clé InChI |
VTNOLTAEWMKMOW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=S)OCCOCCOCCOCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


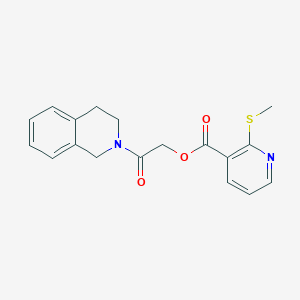

![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)
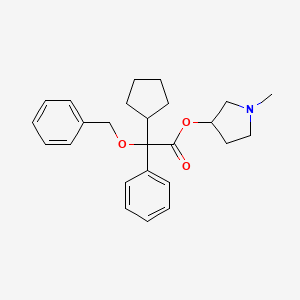
![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
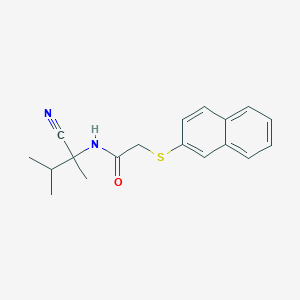
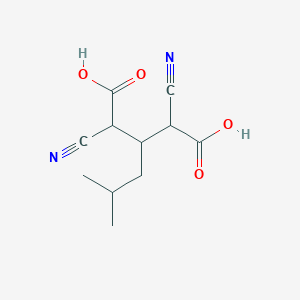
![{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid](/img/structure/B13358992.png)
![6-(3,5-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358999.png)
![(2R)-2-Amino-3-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethyl)thio)propanoic acid hydrochloride](/img/structure/B13359000.png)
![2-(3-Bromophenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B13359008.png)
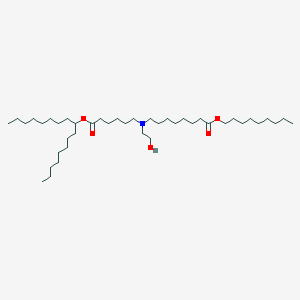
![3-(3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-indole](/img/structure/B13359016.png)
